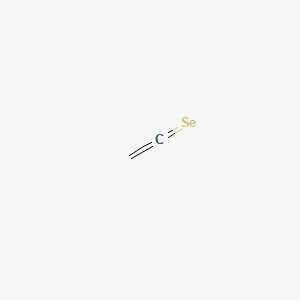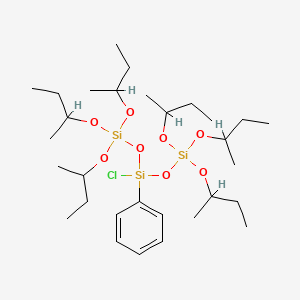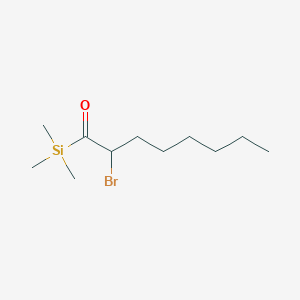![molecular formula C11H11NO5 B14606425 {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 59346-87-1](/img/structure/B14606425.png)
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is an organic compound characterized by the presence of a nitro group, an allyloxy group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid typically involves the nitration of a suitable precursor followed by the introduction of the allyloxy group. One common method is the nitration of 4-hydroxyphenylacetic acid using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-hydroxyphenylacetic acid. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Hydrolysis: 3-Nitro-4-hydroxyphenylacetic acid and allyl alcohol.
Applications De Recherche Scientifique
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the allyloxy group may enhance the compound’s binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-4-hydroxyphenylacetic acid: Lacks the allyloxy group, making it less versatile in chemical reactions.
4-[(Prop-2-en-1-yl)oxy]phenylacetic acid: Lacks the nitro group, reducing its potential biological activity.
3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid: A reduced form of the compound with different chemical properties.
Uniqueness
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is unique due to the presence of both the nitro and allyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59346-87-1 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-(3-nitro-4-prop-2-enoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-5-17-10-4-3-8(7-11(13)14)6-9(10)12(15)16/h2-4,6H,1,5,7H2,(H,13,14) |
Clé InChI |
ZBNVMXJFMHDYEN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


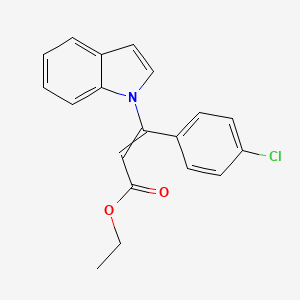
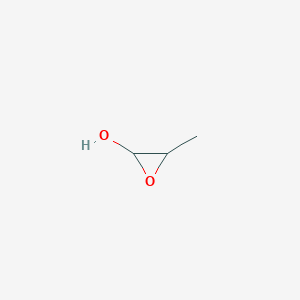
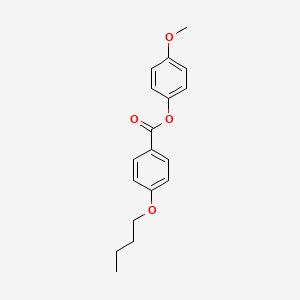

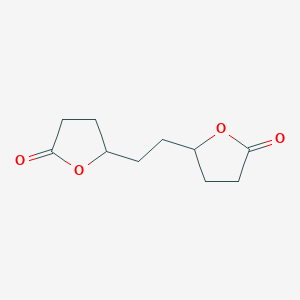
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)

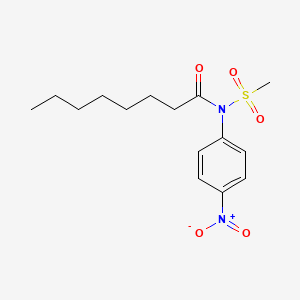
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
